molecular formula C15H23NOS B13791592 Carbamothioic acid, (5-phenylpentyl)-, S-propyl ester CAS No. 96021-99-7

Carbamothioic acid, (5-phenylpentyl)-, S-propyl ester

Cat. No.: B13791592
CAS No.: 96021-99-7
M. Wt: 265.4 g/mol
InChI Key: NXPHBCDDYFMKJD-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbamothioic acid, (5-phenylpentyl)-, S-propyl ester typically involves the esterification of carbamothioic acid with a propyl alcohol in the presence of a suitable catalyst. The reaction conditions often include:

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, leading to higher efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Carbamothioic acid, (5-phenylpentyl)-, S-propyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Scientific Research Applications

1. Organic Synthesis

  • Building Block : Carbamothioic acid, (5-phenylpentyl)-, S-propyl ester is utilized as a building block in organic synthesis. It serves as a precursor for more complex molecules through various reactions such as oxidation to sulfoxides and sulfones or reduction to alcohols.

2. Biological Activity

  • Antimicrobial Properties : Research indicates that carbamothioic acid derivatives can exhibit antimicrobial and antifungal properties. This makes them candidates for developing new antimicrobial agents.
  • Enzyme Interaction : Studies have shown that similar compounds can inhibit cholinesterase activity, suggesting potential applications in treating neurodegenerative diseases such as Alzheimer's.

3. Pharmaceutical Development

  • Drug Formulation : The compound's unique structure allows for exploration in drug formulation, particularly in designing novel therapeutic agents that target specific biological pathways.

Case Study 1: Antimicrobial Efficacy

A study investigated the antimicrobial efficacy of carbamothioic acid derivatives against various pathogens. The results indicated a significant reduction in bacterial growth at specific concentrations, highlighting its potential as an alternative to traditional antibiotics.

Case Study 2: Cholinesterase Inhibition

Research focused on the inhibition of cholinesterase by carbamothioic acid derivatives demonstrated promising results in vitro. These findings suggest that such compounds could be developed into treatments for neurodegenerative conditions where cholinesterase inhibition is beneficial.

Mechanism of Action

The mechanism of action of carbamothioic acid, (5-phenylpentyl)-, S-propyl ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active carbamothioic acid, which can then interact with biological molecules. The phenyl group provides additional stability and enhances the compound’s ability to penetrate biological membranes .

Comparison with Similar Compounds

Similar Compounds

  • Carbamothioic acid, (5-phenylpentyl)-, S-methyl ester
  • Carbamothioic acid, (5-phenylpentyl)-, S-ethyl ester
  • Carbamothioic acid, (5-phenylpentyl)-, S-butyl ester

Uniqueness

Carbamothioic acid, (5-phenylpentyl)-, S-propyl ester is unique due to its specific ester group, which provides distinct reactivity and stability compared to its methyl, ethyl, and butyl counterparts. The propyl ester group offers a balance between hydrophobicity and reactivity, making it suitable for various applications .

Properties

CAS No.

96021-99-7

Molecular Formula

C15H23NOS

Molecular Weight

265.4 g/mol

IUPAC Name

S-propyl N-(5-phenylpentyl)carbamothioate

InChI

InChI=1S/C15H23NOS/c1-2-13-18-15(17)16-12-8-4-7-11-14-9-5-3-6-10-14/h3,5-6,9-10H,2,4,7-8,11-13H2,1H3,(H,16,17)

InChI Key

NXPHBCDDYFMKJD-UHFFFAOYSA-N

Canonical SMILES

CCCSC(=O)NCCCCCC1=CC=CC=C1

Origin of Product

United States

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